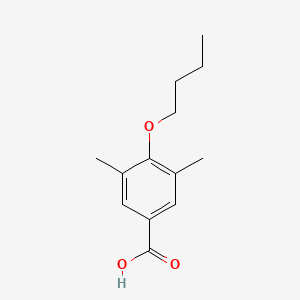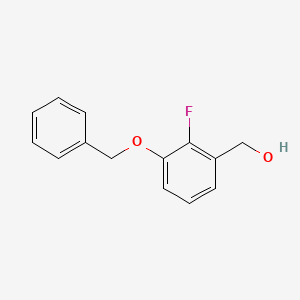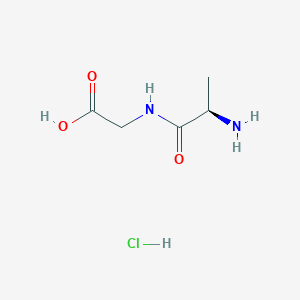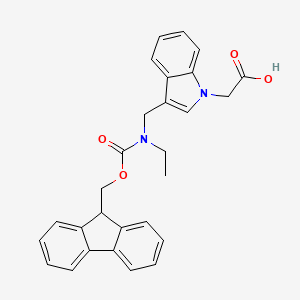![molecular formula C12H9ClF4O4 B6330374 Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate CAS No. 132992-31-5](/img/structure/B6330374.png)
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate
Descripción general
Descripción
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate (DCFTPM) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments, drug synthesis, and biochemical research. This compound is unique due to its ability to react with multiple substrates and its high stability in various environments. DCFTPM has a wide range of properties that make it useful for many applications, and its unique structure gives it the potential to be used in a variety of ways.
Aplicaciones Científicas De Investigación
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has many potential applications in scientific research. It has been used as a substrate for the synthesis of various drug compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs. Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has also been used in the synthesis of polymers, which can be used for drug delivery and tissue engineering. Additionally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has been used as a reagent in chemical reactions, such as the synthesis of polymers and organometallic compounds.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is not fully understood. However, it is known that Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate can react with multiple substrates, such as amines, alcohols, and carboxylic acids. This reaction is believed to involve the formation of a carbonyl intermediate, which can then react with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate are not well understood. However, it is known that Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is able to interact with certain enzymes and proteins, which may lead to changes in their activity. Additionally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has been found to inhibit the growth of certain bacteria, suggesting it may have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has several advantages for use in laboratory experiments. It is stable in a wide range of environments, and it has a high yield when synthesized. Additionally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate can react with multiple substrates, which makes it useful for the synthesis of a variety of compounds. However, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is expensive to produce, and its mechanism of action is not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate are numerous. Further research could be conducted to better understand its mechanism of action, which could lead to the development of new applications for the compound. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate. Additionally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate could be used in the development of new drug compounds, polymers, and organometallic compounds. Finally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate could be used to develop new methods for drug delivery and tissue engineering.
Métodos De Síntesis
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is synthesized through a two-step process. The first step involves the reaction of 2-chloro-6-fluoro-4-(trifluoromethyl)phenylmalononitrile with dimethyl malonate in the presence of an acid catalyst. This reaction produces a mixture of products, including Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate and other compounds. The second step involves the separation of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate from the other compounds using a combination of column chromatography and recrystallization. This method is efficient and produces a high yield of pure Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate.
Propiedades
IUPAC Name |
dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF4O4/c1-20-10(18)9(11(19)21-2)8-6(13)3-5(4-7(8)14)12(15,16)17/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWGYKZDFRCHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1Cl)C(F)(F)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146528 | |
| Record name | 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate | |
CAS RN |
132992-31-5 | |
| Record name | 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















